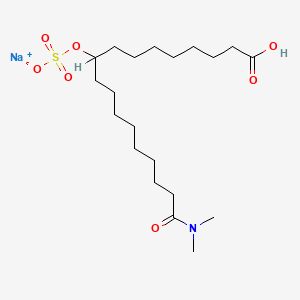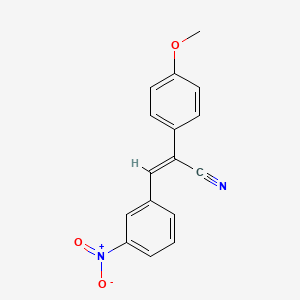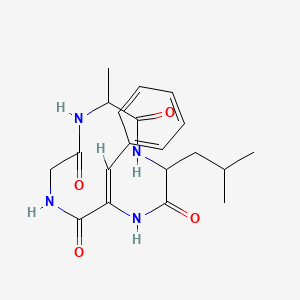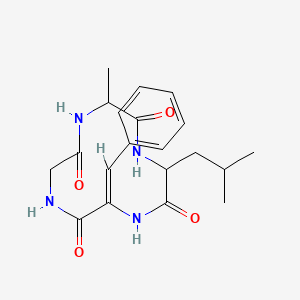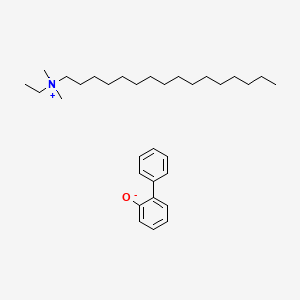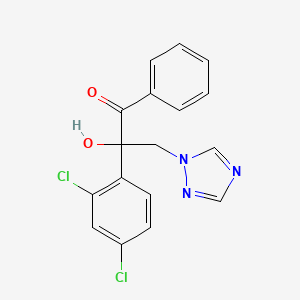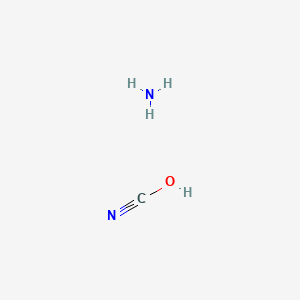
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction typically occurs in a solvent-free environment at moderate temperatures to ensure high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves its interaction with molecular targets and pathways. The compound can disrupt hydrogen-bonding networks and interact with biopolymers, leading to various biological effects . Its unique structure allows it to participate in specific molecular interactions, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate can be compared with other similar compounds, such as:
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate: Similar in structure but with different alkyl chain lengths.
Tris(2-hydroxyethyl)ammonium lactate: Used as a biodegradable catalyst in various reactions.
Tris(2-hydroxyethyl)ammonium hydrogen succinate: Known for its low toxicity and ability to disrupt hydrogen-bonding networks.
The uniqueness of this compound lies in its specific alkyl chain length and its ability to participate in a wide range of chemical and biological processes .
Properties
CAS No. |
66046-06-8 |
|---|---|
Molecular Formula |
C34H74NO7P |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;ditetradecyl hydrogen phosphate |
InChI |
InChI=1S/C28H59O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-28H2,1-2H3,(H,29,30);8-10H,1-6H2 |
InChI Key |
OMCMSAKOUKZEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



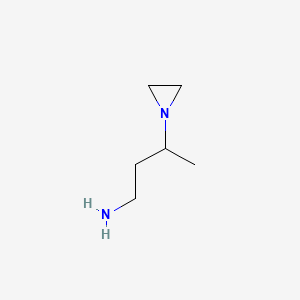
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

